molecular formula C12H12BrN3OS2 B2589518 N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 331459-84-8

N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2589518
CAS No.: 331459-84-8
M. Wt: 358.27
InChI Key: MZESCDADUBUYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is an organic compound that belongs to the class of acetamides

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS2/c1-7-5-9(3-4-10(7)13)14-11(17)6-18-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZESCDADUBUYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(S2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Thiadiazole Formation: The thiadiazole ring is synthesized separately through the reaction of appropriate precursors such as thiosemicarbazide and methyl isothiocyanate.

    Coupling Reaction: The brominated aromatic compound is then coupled with the thiadiazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the acetamide moiety.

    Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced carbonyl compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives, including N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. Research indicates that compounds with thiadiazole moieties exhibit significant antiviral activity against various viruses:

CompoundVirus TargetedIC50 Value (µM)Reference
Thiadiazole DerivativeHepatitis C Virus (HCV)0.35
Thiadiazole DerivativeDengue Virus (DENV)7.2 ± 0.3

These findings suggest that the compound may inhibit viral replication and could serve as a lead compound for developing antiviral agents.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro:

Cell LineCompound TestedIC50 Value (µM)Reference
MCF-7 (Breast Cancer)This compound120 - 160
MDA-MB-231 (Breast Cancer)This compound70 - 170

The selective toxicity towards cancer cells suggests a potential therapeutic application in oncology.

Antimicrobial Activity

The antimicrobial properties of this compound are noteworthy as well. Studies have evaluated its effectiveness against various bacterial and fungal strains:

MicroorganismActivity TypeReference
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Candida albicansAntifungal

These results indicate that the compound may be valuable in developing new antimicrobial agents.

Case Study 1: Antiviral Screening

In a study published by MDPI, several thiadiazole derivatives were synthesized and screened for antiviral activity against HCV. The derivative containing the thiadiazole ring exhibited an IC50 value of 0.35 µM, indicating strong antiviral potential and low toxicity in cell lines .

Case Study 2: Cancer Cell Proliferation

Research focused on the antiproliferative effects of thiadiazole derivatives on breast cancer cell lines demonstrated that the tested compound inhibited cell growth effectively at concentrations ranging from 70 to 170 µM . This study emphasizes the need for further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
  • N-(4-fluoro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Comparison

Compared to its chloro and fluoro analogs, “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” may exhibit different reactivity and biological activity due to the presence of the bromine atom, which is larger and more polarizable than chlorine and fluorine. This can influence the compound’s binding affinity to biological targets and its overall chemical stability.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on various studies.

  • Empirical Formula : C12H12BrN3OS2
  • Molecular Weight : 358.28 g/mol

Biological Activity Overview

The compound has been evaluated for its antimicrobial and anticancer properties through various in vitro studies.

Antimicrobial Activity

Research indicates that compounds with a thiazole nucleus, such as this compound, exhibit notable antimicrobial effects. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis and other pathways.

Table 1: Antimicrobial Activity Results

Microorganism Activity Method Used
Gram-positive bacteriaModerate to high efficacyTurbidimetric method
Gram-negative bacteriaModerate efficacyTurbidimetric method
Fungal speciesVariable efficacyTurbidimetric method

Studies have shown that derivatives of this compound display promising results against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including estrogen receptor-positive breast cancer (MCF7). The compound demonstrated significant cytotoxicity and induced apoptosis in cancer cells.

Table 2: Anticancer Activity Results

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF7 (breast cancer)15.0Induction of apoptosis and autophagy
A375 (melanoma)12.5Induction of apoptosis and reduction of tumor growth in vivo
CML (chronic myeloid leukemia)18.0Induction of apoptosis

In vivo studies using xenograft models have shown a significant reduction in tumor growth, indicating the compound's potential as an effective anticancer agent .

Case Studies

  • Study on Antimicrobial Properties :
    A recent study evaluated the antimicrobial activity of several thiazole derivatives, including the compound . The results indicated that it effectively inhibited the growth of multiple bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .
  • Study on Anticancer Properties :
    Another study focused on the anticancer effects of this compound against resistant cancer cell lines. The findings revealed that the compound not only induced cell death but also showed favorable pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.